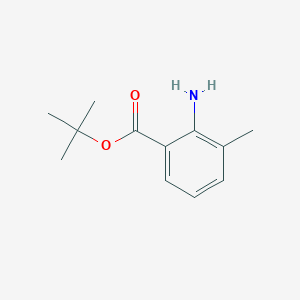

tert-Butyl 2-amino-3-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-6-5-7-9(10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWWZQZDWUQMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Amino 3 Methylbenzoate and Analogous Structures

Esterification Strategies for tert-Butyl Benzoates

The tert-butyl ester is a valuable protecting group for carboxylic acids due to its stability across a range of nucleophilic and reducing conditions and its straightforward removal under acidic conditions. nii.ac.jpthieme-connect.com Several methods are employed for the synthesis of tert-butyl esters, including direct esterification, transesterification, and catalytic tert-butylation.

Direct Esterification Routes

Direct esterification methods for forming tert-butyl esters traditionally involve the reaction of a carboxylic acid with tert-butanol (B103910) or isobutylene (B52900) gas, typically in the presence of a strong acid catalyst like concentrated sulfuric acid. nii.ac.jpthieme-connect.comresearchgate.net While effective, these methods can require harsh conditions and the use of hazardous reagents. For instance, an older method involves reacting amino acids with a mixture of tert-butanol and isobutylene under pressure with sulfuric acid, which can result in poor yields unless the amino group is protected. google.com

More contemporary approaches aim for milder and safer conditions. One such method involves using anhydrous magnesium sulfate (B86663) and a catalytic amount of sulfuric acid to facilitate the reaction between a carboxylic acid and tert-butanol. researchgate.net Another procedure describes the use of boron trifluoride diethyl etherate with anhydrous magnesium sulfate for the preparation of tert-butyl esters of protected amino acids from tert-butanol, which is tolerated by various amino acid side chains. bohrium.com

PCl₃-Mediated Transesterification Protocols for tert-Butyl Esters

A novel protocol for the conversion of tert-butyl esters into other esters and amides involves a one-pot reaction mediated by phosphorus trichloride (B1173362) (PCl₃). researchgate.netresearchgate.net This method proceeds through the in-situ formation of an acid chloride from the tert-butyl ester. researchgate.netresearchgate.net The PCl₃ successfully chlorinates a range of tert-butyl esters, including both aromatic and aliphatic variants, to generate the corresponding acid chlorides in good yields. researchgate.net

This acid chloride intermediate can then react with various alcohols or amines to yield the desired ester or amide. researchgate.netresearchgate.net The reaction conditions are generally simple, and the methodology has been applied to the synthesis of bioactive molecular skeletons and is suitable for gram-scale reactions. researchgate.net

Table 1: PCl₃-Mediated Transesterification and Aminolysis of tert-Butyl Esters

| Starting Material (tert-Butyl Ester) | Reagent (Alcohol/Amine) | Product | Yield (%) |

|---|---|---|---|

| tert-Butyl benzoate (B1203000) | Methanol | Methyl benzoate | 90 |

| tert-Butyl p-nitrobenzoate | Ethanol | Ethyl p-nitrobenzoate | 96 |

| tert-Butyl p-methoxybenzoate | Isopropanol | Isopropyl p-methoxybenzoate | 94 |

| tert-Butyl benzoate | Aniline (B41778) | N-Phenylbenzamide | 95 |

This table presents selected data on the PCl₃-mediated conversion of tert-butyl esters to other esters and amides, demonstrating the versatility of the method. researchgate.net

Catalytic tert-Butylation of Carboxylic Acids

Catalytic methods provide an efficient and often milder alternative for the synthesis of tert-butyl esters. A particularly effective modern method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the solvent and the tert-butylating agent. nii.ac.jporganic-chemistry.orgcitedrive.com This system allows for the direct conversion of free amino acids into their tert-butyl esters quickly and in high yields, often at low temperatures (e.g., 0 °C). thieme-connect.com A key advantage is that it avoids the use of hazardous reagents like perchloric acid. nii.ac.jpthieme-connect.com

The Tf₂NH catalyst is versatile and effective for a wide range of carboxylic acids, including those with other functional groups like ketones or bromides, which remain unaffected under the reaction conditions. organic-chemistry.org Typically, only a small catalytic amount of Tf₂NH is required for carboxylic acids without amino groups, while a stoichiometric amount is used for free amino acids to form a soluble salt. nii.ac.jporganic-chemistry.org

Table 2: Tf₂NH-Catalyzed tert-Butylation of Various Carboxylic Acids

| Carboxylic Acid | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|

| Hydrocinnamic acid | 2 | 76 |

| 4-Benzoylbutyric acid | 5 | 79 |

| 4-Bromobenzoic acid | 10 | 66 |

This table showcases the efficiency of Tf₂NH as a catalyst for the tert-butylation of different carboxylic acids using tert-butyl acetate. nii.ac.jp

Synthesis of 2-Amino-3-methylbenzoic Acid as a Key Precursor

Conventional Preparation Routes for Substituted Anthranilic Acids

Substituted anthranilic acids are important intermediates in chemical synthesis. google.com One of the most common and straightforward methods for preparing 2-amino-3-methylbenzoic acid is through the reduction of the corresponding nitro compound, 3-methyl-2-nitrobenzoic acid. prepchem.comchemicalbook.com This reduction can be efficiently carried out using catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst. prepchem.comchemicalbook.com The 3-methyl-2-nitrobenzoic acid precursor is itself prepared via the nitration of m-toluic acid. google.com

Another general and environmentally friendly method for obtaining substituted anthranilic acids is the oxidation of substituted isatins using reagents like hydrogen peroxide in a basic solution (e.g., NaOH). scielo.br This method is notable for its short reaction times and the avoidance of harsh catalysts. scielo.br Other routes to substituted anthranilic acids can involve the oxidative ring-opening of dihydroquinolin-4-ones or quinolin-2,4-diones. google.com However, direct electrophilic substitution on anthranilic acid itself often leads to mixtures of isomers and is less synthetically useful. google.com

Table 3: Synthesis of 2-Amino-3-methylbenzoic Acid

| Precursor | Reagents | Product | Yield (%) |

|---|---|---|---|

| 3-Methyl-2-nitrobenzoic acid | H₂, 5% Pd/C, Ethanol | 2-Amino-3-methylbenzoic acid | ~100 |

This table summarizes findings for the synthesis of 2-amino-3-methylbenzoic acid via the reduction of its nitro precursor. prepchem.comchemicalbook.com

Derivatization and Functionalization of the Amino-Methylbenzoic Acid Core

Once 2-amino-3-methylbenzoic acid is synthesized, its core structure can be further modified to create a variety of derivatives. The two primary reactive sites are the amino group and the carboxylic acid group, with the aromatic ring also being available for substitution.

Amino Group Functionalization: The amino group can undergo standard reactions such as N-alkylation and N-acylation. scielo.brnih.gov For instance, N-arylation can be achieved through methods like the Buchwald-Hartwig amination, while N-alkylation can be performed via reductive amination. nih.gov These modifications are crucial for building more complex molecular architectures.

Carboxylic Acid Group Functionalization: The carboxylic acid can be converted into esters, as discussed previously, or amides. The formation of amides can be accomplished by first converting the carboxylic acid to an acid chloride, which then reacts with an amine. researchgate.netresearchgate.net

Aromatic Ring Substitution: The benzene (B151609) ring can undergo electrophilic substitution. For example, 2-amino-3-methylbenzoic acid can be chlorinated to produce compounds like 2-amino-3-methyl-5-chlorobenzoic acid. google.compatsnap.com This reaction can be carried out using chlorinating agents such as dichlorohydantoin in a solvent like N,N-dimethylformamide, or cyanuric chloride. google.compatsnap.com

Derivatization is also a key step in the analysis of amino acids and their derivatives. For techniques like gas chromatography-mass spectrometry (GC-MS), polar functional groups are often converted to more volatile, nonpolar moieties, for example, by silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com

Derivatization from tert-Butyl 2-methylbenzoate (B1238997)

A key synthetic pathway to tert-Butyl 2-amino-3-methylbenzoate involves the strategic functionalization of the more readily available precursor, tert-Butyl 2-methylbenzoate. This multi-step derivatization centers on the chemical reactivity of the benzylic methyl group, which is activated by its proximity to the aromatic ring. The process typically involves an initial halogenation at this benzylic position, followed by a substitution reaction to introduce the desired amino group.

Halogenation Reactions (e.g., Bromination) at the Benzylic Position

The introduction of a halogen atom at the benzylic carbon of tert-Butyl 2-methylbenzoate is a critical first step. This transformation converts the relatively inert methyl group into a reactive electrophilic center, primed for subsequent nucleophilic substitution. Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them susceptible to selective radical halogenation.

A prevalent and effective method for this transformation is benzylic bromination using N-Bromosuccinimide (NBS). This reaction, often referred to as the Wohl-Ziegler reaction, is typically initiated by either light (hν) or a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical chain mechanism. The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the benzylic methyl group of tert-Butyl 2-methylbenzoate, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a molecule of bromine (Br₂), which is present in low concentration, to yield the desired product, tert-Butyl 2-(bromomethyl)benzoate, and a new bromine radical to propagate the chain.

The use of NBS is advantageous as it maintains a low, constant concentration of Br₂ in the reaction mixture, which helps to minimize side reactions, such as electrophilic aromatic substitution on the benzene ring. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although safer alternatives like acetonitrile (B52724) are now more common.

| Reagent/Condition | Role/Purpose | Typical Example |

| Substrate | Starting material | tert-Butyl 2-methylbenzoate |

| Brominating Agent | Source of bromine | N-Bromosuccinimide (NBS) |

| Initiator | Generates initial radicals | Light (hν) or Benzoyl Peroxide |

| Solvent | Reaction medium | Carbon Tetrachloride (CCl₄) or Acetonitrile |

| Product | Key intermediate | tert-Butyl 2-(bromomethyl)benzoate chemspider.com |

Subsequent Functionalization to Introduce Amino Groups

Once the benzylic position is successfully brominated to form tert-Butyl 2-(bromomethyl)benzoate, the bromine atom can be displaced by a nitrogen-containing nucleophile to introduce the required amino group. Several established methods can be employed for this transformation, with the choice often depending on factors like desired yield, substrate compatibility, and the harshness of reaction conditions.

Azide (B81097) Displacement Followed by Reduction

A highly effective and common two-step method involves an initial SN2 reaction with sodium azide (NaN₃). pressbooks.publibretexts.org The azide ion (N₃⁻) is an excellent nucleophile and readily displaces the benzylic bromide to form tert-Butyl 2-(azidomethyl)benzoate. A key advantage of this step is that the resulting alkyl azide is not nucleophilic, which prevents the common problem of overalkylation seen with ammonia (B1221849). pressbooks.publibretexts.org

The azide intermediate is then reduced to the primary amine. This reduction can be achieved under various conditions, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C) or with reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. masterorganicchemistry.com This pathway is generally clean and provides good yields of the primary amine. masterorganicchemistry.com

Gabriel Synthesis

The Gabriel synthesis offers a classic and reliable route to primary amines from primary alkyl halides. wikipedia.orgchemistrysteps.com This method avoids the issue of overalkylation by using a protected form of ammonia. chemistrysteps.combyjus.com The process begins with the deprotonation of phthalimide (B116566) with a base like potassium hydroxide (B78521) to form potassium phthalimide. This phthalimide anion then acts as a nucleophile, attacking the benzylic carbon of tert-Butyl 2-(bromomethyl)benzoate in an SN2 reaction to form N-(2-(tert-butoxycarbonyl)benzyl)phthalimide. libretexts.orgmasterorganicchemistry.com

The final step is the liberation of the primary amine from the phthalimide intermediate. While this can be done with strong acid or base hydrolysis, these conditions are often harsh. thermofisher.comthermofisher.com A milder and more common approach is the Ing-Manske procedure, which involves treatment with hydrazine (B178648) (N₂H₄) in a solvent like ethanol. thermofisher.comthermofisher.com This cleaves the N-alkylated phthalimide, yielding the desired tert-Butyl 2-(aminomethyl)benzoate and a stable phthalhydrazide (B32825) precipitate, which can be removed by filtration. wikipedia.org

Direct Amination

Direct reaction of tert-Butyl 2-(bromomethyl)benzoate with ammonia can also yield the primary amine. lumenlearning.com However, this method is often less efficient because the product amine is itself a nucleophile and can react with the starting alkyl halide. pressbooks.pub This leads to the formation of secondary and tertiary amines as byproducts, resulting in a mixture that can be difficult to separate and lowers the yield of the desired primary amine. pressbooks.publumenlearning.com Using a large excess of ammonia can help to favor the formation of the primary amine but does not always eliminate the problem of overalkylation. lumenlearning.com

| Method | Key Reagents | Intermediate | Key Features |

| Azide Synthesis | 1. Sodium Azide (NaN₃)2. LiAlH₄ or H₂/Pd-C | tert-Butyl 2-(azidomethyl)benzoate | Good yields, avoids overalkylation, azide intermediates can be hazardous. pressbooks.pubmasterorganicchemistry.com |

| Gabriel Synthesis | 1. Potassium Phthalimide2. Hydrazine (N₂H₄) | N-(2-(tert-butoxycarbonyl)benzyl)phthalimide | Clean reaction, avoids overalkylation, uses a protected amine. wikipedia.orgchemistrysteps.combyjus.com |

| Direct Amination | Ammonia (NH₃) | (None) | Simple reagents, prone to overalkylation leading to mixtures of products. pressbooks.publumenlearning.com |

Spectroscopic and Computational Investigations for Structural Elucidation of Tert Butyl 2 Amino 3 Methylbenzoate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms in tert-butyl 2-amino-3-methylbenzoate. By analyzing the behavior of atomic nuclei in a magnetic field, a detailed map of the molecule's structure can be assembled.

1H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, the ring-substituted methyl protons, and the tert-butyl group protons.

The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns are dictated by their position relative to the amino and ester groups. The amino group protons often appear as a broad singlet, the position of which can be influenced by solvent and concentration. The methyl group attached to the ring and the nine equivalent protons of the tert-butyl group are expected to appear as sharp singlets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C4-H, C5-H, C6-H) | 6.5 - 7.8 | Multiplet | 3H |

| Amine (NH₂) | 4.5 - 5.5 (broad) | Singlet | 2H |

| Aromatic Methyl (Ar-CH₃) | 2.1 - 2.4 | Singlet | 3H |

13C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies all unique carbon environments within a molecule. In this compound, this includes the carbonyl carbon of the ester, the aromatic carbons, the quaternary and methyl carbons of the tert-butyl group, and the ring-substituted methyl carbon. The chemical shifts provide evidence for the electronic environment of each carbon atom. libretexts.org For instance, the carbonyl carbon is characteristically found far downfield (165-175 ppm), while the aliphatic carbons of the tert-butyl and methyl groups are found upfield. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 168 - 172 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-C=O | 110 - 115 |

| Aromatic C-CH₃ | 120 - 125 |

| Aromatic C-H | 115 - 135 |

| tert-Butyl Quaternary C | 80 - 85 |

| tert-Butyl Methyl (CH₃) | 28 - 30 |

15N NMR Spectral Analysis

Nitrogen-15 NMR spectroscopy is a specialized technique used to probe the nitrogen atom's electronic environment. researchgate.net Although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, it can provide valuable data for this compound. researchgate.net The chemical shift of the nitrogen in the primary amino group would confirm its electronic state and hybridization. For aromatic amines, these shifts typically appear in a characteristic range. Modern techniques, such as those involving inverse detection (e.g., ¹H-¹⁵N HMBC), can overcome sensitivity issues, making it a powerful tool for structural confirmation. researchgate.net The application of ¹⁵N NMR can be crucial in studying tautomerism, and electron distribution within nitrogen-containing compounds. researchgate.net

Two-Dimensional (2D) NMR Experiments for Connectivity and Proximity

Two-dimensional NMR experiments are instrumental in establishing the complete bonding framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for example, by showing correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton signals for the methyl and aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum. doi.org

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key for identifying quaternary carbons. researchgate.net For instance, the protons of the tert-butyl group would show a correlation to the ester carbonyl carbon (across three bonds) and the quaternary carbon of the tert-butyl group itself (across two bonds). Similarly, the ring methyl protons would show correlations to adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity between protons, helping to confirm the substitution pattern on the aromatic ring by showing which protons are spatially close to the amino and methyl groups.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govirjmets.com The spectrum of this compound is expected to show characteristic absorption bands that confirm its structure.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (NH₂) group will typically show two distinct, medium-intensity bands in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretches from the methyl and tert-butyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1700-1725 cm⁻¹. rsc.org

C=C Stretching: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: The ester C-O single bond will result in two stretches, typically found between 1000-1300 cm⁻¹.

N-H Bending: The amine group will also show a bending vibration around 1560-1640 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Ester (R-COOR') | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Alkyl Groups | C-H Stretch | 2850 - 2975 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium (multiple bands) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (molar mass: 207.27 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 207.

The fragmentation pattern is highly diagnostic, particularly due to the presence of the tert-butyl group. Key fragmentation pathways include:

Loss of Isobutylene (B52900): A very common and often dominant fragmentation for tert-butyl esters is the loss of a neutral isobutylene molecule (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to the formation of a protonated carboxylic acid. This would produce a prominent peak at m/z 151, corresponding to the [M - 56]⁺ fragment (2-amino-3-methylbenzoic acid cation).

Formation of tert-Butyl Cation: Cleavage of the ester C-O bond can result in the formation of the stable tert-butyl cation [C(CH₃)₃]⁺, which would give a strong signal at m/z 57. pearson.com

Loss of a Methyl Group: A smaller peak corresponding to the loss of a methyl radical (CH₃, 15 Da) from the molecular ion may be observed at m/z 192, [M - 15]⁺.

Loss of the tert-Butoxy (B1229062) Group: Cleavage of the bond between the carbonyl carbon and the ester oxygen can lead to the loss of a tert-butoxy radical (•OC(CH₃)₃, 73 Da), resulting in an acylium ion at m/z 134.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 207 | [C₁₂H₁₇NO₂]⁺ (Molecular Ion) | - |

| 192 | [M - CH₃]⁺ | CH₃ (15 Da) |

| 151 | [M - C₄H₈]⁺ (2-amino-3-methylbenzoyl cation) | C₄H₈ (56 Da) |

| 134 | [M - OC(CH₃)₃]⁺ (2-amino-3-methylbenzoyl acylium ion) | •OC(CH₃)₃ (73 Da) |

X-ray Diffraction for Solid-State Molecular Geometry

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structure of the closely related analogue, Methyl 4-amino-3-methylbenzoate , provides valuable insight into the likely solid-state geometry and intermolecular interactions of this class of compounds. acs.org

In the crystal structure of Methyl 4-amino-3-methylbenzoate, the molecule exhibits a nearly planar conformation. acs.org The amino group (-NH₂) and the methyl C9 atom are situated within the plane of the benzene ring. acs.org A key feature is an intramolecular C—H···O hydrogen bond, which results in the formation of a five-membered ring. This ring is nearly coplanar with the benzene ring, with a small dihedral angle of just 2.73(3)°. acs.org In the crystal lattice, molecules are linked into chains along the c-axis by intermolecular N—H···O hydrogen bonds, which play a significant role in stabilizing the crystal structure. acs.org

Furthermore, studies on other related structures, such as Methyl 3-[(tert-butoxycarbonyl)amino]benzoate , shed light on the conformational behavior of the tert-butyl group. In this molecule, the bulky tert-butoxycarbonyl (Boc) group adopts a staggered conformation relative to the adjacent aryl system to minimize steric hindrance. researchgate.net This type of steric consideration would also be expected to influence the solid-state conformation of this compound.

A summary of the crystallographic data for the analogue Methyl 4-amino-3-methylbenzoate is presented below.

| Crystal Data for Methyl 4-amino-3-methylbenzoate | |

| Parameter | Value |

| Chemical formula | C₉H₁₁NO₂ |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 7.394 (3) |

| b (Å) | 7.825 (3) |

| c (Å) | 15.228 (6) |

| β (°) | 99.48 (3) |

| V (ų) | 868.8 (6) |

| Z | 4 |

| R-factor | 0.053 |

Data sourced from a study on Methyl 4-amino-3-methylbenzoate, a structural analogue of the title compound. acs.org

Quantum Chemical Calculations and Theoretical Studies

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is widely employed to predict molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics. nih.govnih.gov By calculating the electron density of a molecule, DFT methods, such as the popular B3LYP functional, can determine the ground-state energy and, from this, derive the most stable molecular conformation (geometry optimization). scispace.com Vibrational analysis based on DFT calculations provides theoretical vibrational frequencies (wavenumbers) and their corresponding intensities, which are invaluable for the assignment of experimental Infrared (IR) and Raman spectra. aip.orgmdpi.com

A specific DFT analysis for this compound is not available in the current literature. However, a comprehensive study on Methyl 2-amino-5-bromobenzoate , a very close structural analogue, using the B3LYP/6-311++G(d,p) level of theory, offers significant insights into the expected structural and vibrational properties. researchgate.net

Geometry Optimization: The optimization of the molecular structure of Methyl 2-amino-5-bromobenzoate revealed the most stable conformation. The calculated geometric parameters (bond lengths and angles) from such a study would be expected to be in good agreement with experimental data if it were available. For this compound, a similar DFT calculation would predict the bond lengths of the benzene ring, the C=O and C-O bonds of the ester group, the C-N bond of the amino group, and the various C-H and C-C bonds of the methyl and tert-butyl substituents.

Vibrational Analysis: The theoretical vibrational wavenumbers for Methyl 2-amino-5-bromobenzoate were calculated and compared with experimental FT-IR and FT-Raman spectra. researchgate.net The assignments were made based on the Potential Energy Distribution (PED). A similar analysis for this compound would be expected to show characteristic vibrational modes.

A table of selected, representative vibrational frequencies based on the analysis of related aminobenzoate structures is presented below.

| Tentative Vibrational Mode Assignments for Aminobenzoate Derivatives | |

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H stretching (asymmetric & symmetric) | 3300 - 3500 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic - CH₃, C(CH₃)₃) | 2850 - 3000 |

| C=O stretching (ester) | 1680 - 1720 |

| N-H bending | 1590 - 1650 |

| C-C stretching (aromatic ring) | 1400 - 1600 |

| C-O stretching (ester) | 1100 - 1300 |

| C-N stretching | 1250 - 1350 |

This table represents typical frequency ranges for the functional groups present and is not based on a direct experimental study of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital that is empty and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and has higher polarizability. nih.gov

While no specific FMO analysis for this compound has been published, the study on the analogue Methyl 2-amino-5-bromobenzoate provides relevant data. researchgate.net The energies of the HOMO, LUMO, and the HOMO-LUMO energy gap were calculated using the Time-Dependent DFT (TD-DFT) method. researchgate.net The analysis of these orbitals helps in understanding the electronic transitions and charge transfer possibilities within the molecule.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, reflecting its nucleophilic character. The LUMO is likely to be distributed over the carbonyl group of the ester and the benzene ring, indicating the sites susceptible to nucleophilic attack. The presence of the electron-donating amino and methyl groups on the ring would be expected to raise the HOMO energy, while the electron-withdrawing ester group would lower the LUMO energy, collectively influencing the HOMO-LUMO gap.

| Frontier Molecular Orbital Parameters (Conceptual) | |

| Parameter | Description |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. Higher values indicate stronger electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate stronger electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO). A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. It involves calculating the energy of a molecule as a function of one or more of its geometric parameters, such as the torsional or dihedral angles of rotatable bonds. The resulting map reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. This information is vital for understanding a molecule's flexibility, conformational preferences, and the dynamic processes it can undergo. mdpi.com

Specific PES mapping studies for this compound are not documented in the scientific literature. However, for a molecule with several rotatable single bonds—such as the C(ring)-C(ester), C-O, C(ring)-N, and C-C bonds of the tert-butyl group—a PES scan would be highly informative.

A computational study involving a relaxed scan of key dihedral angles would identify the most stable conformers. For instance, a PES scan around the C(ring)–C(O)O bond would likely reveal the preferred orientation of the bulky tert-butyl ester group relative to the plane of the benzene ring, which is influenced by steric hindrance from the adjacent methyl and amino groups. Similarly, scanning the rotation around the C(ring)–NH₂ bond would provide insight into the orientation of the amino group and its potential for intramolecular hydrogen bonding with the ester's carbonyl oxygen. Studies on similar flexible molecules, like pyrazoline analogs, have successfully used relaxed scan calculations to determine that the observed solid-state conformations correspond to the lowest energy states. acs.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.org The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. researchgate.net Conventionally, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas typically denote regions of neutral or intermediate potential. researchgate.net

Although an MEP map for this compound has not been published, analysis of its functional groups and data from analogues like Methyl 2-amino-5-bromobenzoate allows for a reliable prediction of its MEP features. researchgate.net

For this compound, the MEP map would be expected to show the following:

Negative Potential (Red/Yellow): The most negative potential would be concentrated around the carbonyl oxygen atom of the ester group due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the amino group would also exhibit negative potential, making these sites the most probable for electrophilic attack or hydrogen bond donation.

Positive Potential (Blue): The most positive potential would be located on the hydrogen atoms of the amino group (-NH₂), making them the primary sites for nucleophilic attack or hydrogen bond donation. The hydrogen atoms of the methyl and tert-butyl groups would also exhibit some positive potential.

Aromatic Ring: The π-system of the benzene ring would create a region of negative potential above and below the plane of the ring, which can be involved in π-π interactions.

This distribution of electrostatic potential provides a visual guide to the molecule's reactive behavior and its intermolecular interaction patterns.

Aromaticity Indices (e.g., HOMA)

Aromaticity is a fundamental concept in chemistry describing the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. While not a directly measurable physical quantity, various indices have been developed to quantify it based on geometric, magnetic, or electronic criteria. One of the most widely used geometry-based indices is the Harmonic Oscillator Model of Aromaticity (HOMA). nih.gov

The HOMA index is calculated from the bond lengths of a given ring and compares them to an optimal bond length for a fully aromatic system (defined as benzene for carbocycles). nih.gov The HOMA value ranges from 1 for a perfectly aromatic system like benzene to 0 for a non-aromatic system (like the hypothetical Kekulé structure of cyclohexatriene), with negative values indicating anti-aromaticity. nih.govnih.gov It provides a simple and effective measure of the degree of π-electron delocalization within a ring system.

There are no specific HOMA calculations reported for this compound. However, studies on substituted benzoic acids and other benzene derivatives show that the nature of the substituents can influence the aromaticity of the ring. researchgate.net Electron-donating groups (like -NH₂) and electron-withdrawing groups (like -COOR) attached to the ring can cause minor deviations in bond lengths, leading to HOMA values slightly less than 1. For example, the introduction of substituents can perturb the charge distribution in the ring, slightly altering the bond lengths and thus the calculated HOMA index. researchgate.net For a polysubstituted benzene ring like that in this compound, the HOMA value would be expected to be close to 1, confirming its strong aromatic character, but potentially modulated by the cumulative electronic effects of the amino, methyl, and tert-butyl ester groups.

Reaction Mechanisms and Chemical Transformations Involving Tert Butyl 2 Amino 3 Methylbenzoate

Ester Hydrolysis and Aminolysis Reactions

The tert-butyl ester group is a prominent feature of the molecule, known for its specific reactivity under hydrolytic conditions. Unlike methyl or ethyl esters, tert-butyl esters are notably stable under many basic conditions but are susceptible to cleavage under acidic conditions.

Ester Hydrolysis: The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 2-amino-3-methylbenzoic acid, is most efficiently achieved under acidic conditions. The mechanism proceeds through a pathway involving the formation of a stable tert-butyl cation. Protonation of the ester's carbonyl oxygen increases the electrophilicity of the carbonyl carbon, but due to steric hindrance, the favored pathway is the cleavage of the oxygen-tert-butyl bond (O-C bond) to release the stable carbocation and the carboxylic acid. A wide range of acids, including trifluoroacetic acid, formic acid, or sulfuric acid, can be employed for this transformation. organic-chemistry.org

While generally resistant to base-catalyzed hydrolysis, hindered esters like tert-butyl benzoates can be cleaved under specific, non-aqueous conditions. For example, the use of powdered potassium hydroxide (B78521) (KOH) with a phase-transfer catalyst like 18-crown-6 (B118740) in a solvent such as toluene (B28343) can effect saponification. core.ac.uk

Aminolysis: Direct aminolysis of tert-butyl esters to form amides is not a common transformation. A more practical route involves a two-step process. First, the tert-butyl ester is converted into a more reactive intermediate, such as an acid chloride. This can be achieved by reacting the ester with reagents like thionyl chloride (SOCl₂). acs.org The resulting acid chloride is not isolated but is generated in situ and then treated with a primary or secondary amine to yield the corresponding amide. acs.org

| Reaction Type | Reagents | Conditions | Product | Mechanism |

| Acid-Catalyzed Hydrolysis | H₂SO₄, TFA, or Formic Acid in H₂O | Mild to moderate heat | 2-Amino-3-methylbenzoic Acid | A-1 type, via tert-butyl cation |

| Base-Mediated Hydrolysis | Powdered KOH / 18-crown-6 | Toluene, elevated temperature | 2-Amino-3-methylbenzoic Acid | BAC2 type, sterically hindered |

| Aminolysis (Two-Step) | 1. SOCl₂2. R¹R²NH | 1. Room temperature2. Varies | N¹,N¹-Disubstituted-2-amino-3-methylbenzamide | Via acid chloride intermediate |

Cyclization Reactions to Form Heterocyclic Scaffolds

The ortho positioning of the amino and ester groups makes tert-butyl 2-amino-3-methylbenzoate a valuable precursor for the synthesis of various heterocyclic systems. The reactivity of the amino group is central to these transformations.

One of the most common reactions involving a primary aromatic amine is diazotization. Treatment of the amino group with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like HCl) at low temperatures converts it into a diazonium salt. This intermediate is highly versatile. For instance, in a process analogous to that for methyl 2-amino-3-methylbenzoate, the diazonium salt can be reacted with sulfur dioxide and a copper catalyst in what is known as a sulfonyl-de-diazotization to produce a sulfonyl chloride derivative, which itself is a key intermediate for more complex heterocyclic structures like sulfonylureas. sigmaaldrich.com

Furthermore, anthranilic acid derivatives are widely used in the synthesis of quinazolines and benzodiazepines. core.ac.uk For example, reaction of the amino group with an acyl halide can form an N-acyl intermediate, which can then undergo intramolecular cyclization and dehydration to form a benzoxazinone (B8607429). Subsequent reaction with ammonia (B1221849) or amines can then convert the benzoxazinone into a quinazolinone.

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the combined electronic and steric effects of the three substituents. The directing power of these groups must be considered to predict the position of substitution.

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring, stabilizing the positive charge in the reaction intermediate (the arenium ion).

Methyl Group (-CH₃): This is a moderately activating group and an ortho, para-director through an inductive effect and hyperconjugation.

tert-Butoxycarbonyl Group (-COOtBu): This ester group is deactivating and a meta-director because the carbonyl group withdraws electron density from the ring.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

| -NH₂ | +R >> -I | Strongly Activating | Ortho, Para |

| -CH₃ | +I, Hyperconjugation | Activating | Ortho, Para |

| -COOtBu | -I, -R | Deactivating | Meta |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) is generally not a feasible reaction pathway for this compound under typical conditions. The most common mechanism for NAS, the SNAr (addition-elimination) mechanism, requires two key features on the aromatic ring: a good leaving group (such as a halide) and the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho and/or para to that leaving group. wikipedia.orgrsc.org

The structure of this compound lacks both of these requirements. It does not possess a suitable leaving group, and the ring is substituted with electron-donating (-NH₂) and weakly activating (-CH₃) groups, which destabilize the negatively charged intermediate (Meisenheimer complex) that is central to the SNAr mechanism. wikipedia.org

The alternative elimination-addition (benzyne) mechanism, which involves the formation of a highly reactive benzyne (B1209423) intermediate, also has strict requirements, namely a leaving group and a proton on a carbon atom ortho to it, which can be removed by a very strong base. yale.edu Again, the subject molecule does not meet these criteria.

Role in Organometallic Reactions

The functional groups on this compound allow it to participate in several types of organometallic reactions, most notably those involving metal-catalyzed cross-coupling and directed ortho-metalation.

Palladium-Catalyzed Cross-Coupling: The primary amino group makes the molecule a suitable coupling partner in palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. acs.org In a typical reaction, the N-H bond of the aniline (B41778) derivative can add across an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand, forming a new C-N bond. This would attach a new aryl or heteroaryl group to the nitrogen atom.

Directed ortho-Metalation (DoM): The amino group can act as a directed metalation group (DMG), although it typically requires protection first (e.g., as a pivaloyl or BOC-carbamate) to prevent the acidic N-H proton from interfering with the strongly basic organolithium reagents used. acs.orgwikipedia.org In a hypothetical DoM reaction on a protected derivative, an organolithium reagent like n-butyllithium would be directed by the protected amine to selectively deprotonate the C6 position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent specifically at that position. organic-chemistry.orgwikipedia.org

Rearrangement Processes

Specific rearrangement reactions involving the entire framework of this compound are not widely documented in chemical literature. However, the parent class of compounds, anthranilic acids and their derivatives, are related to certain classical rearrangements.

For instance, the Hofmann rearrangement is a key industrial method for synthesizing anthranilic acid itself from phthalimide (B116566). wikipedia.org This process involves the treatment of an amide with a halogen and base, which induces a rearrangement to form a primary amine with one fewer carbon atom. While this is a method for the synthesis of the parent acid, it is not a rearrangement of the ester.

Some complex heterocyclic systems derived from anthranilamides have been shown to undergo ring-contraction rearrangements under certain conditions, such as heating. core.ac.uk However, there is no evidence to suggest that this compound undergoes simple, common rearrangement processes under standard laboratory conditions.

Strategic Applications in Advanced Organic Synthesis

Building Block for Complex Natural Products and Synthetic Analogs

The structural framework of tert-butyl 2-amino-3-methylbenzoate serves as a valuable starting point for the total synthesis of intricate natural products. Aminobenzoates, in general, are recognized as crucial building blocks for a wide array of microbial natural products. rsc.org The ortho, meta, and para regioisomers of aminobenzoate are biosynthetically incorporated into numerous complex structures, including benzodiazepinones, quinoxalines, and phenazines. rsc.org

A notable application of a related compound, methyl 2-amino-3-methylbenzoate, is in the synthesis of 2-chlorosulfonyl-3-methylbenzoic acid methyl ester, a key intermediate for the herbicide Fluazifop-P-butyl. guidechem.com This highlights the utility of the 2-amino-3-methylbenzoate scaffold in constructing agrochemical compounds. The synthesis involves diazotization of the amino group, followed by a sulfonyl chloride formation reaction. guidechem.com

Precursor to Bioactive Molecules and Pharmaceutical Scaffolds

The 2-amino-3-methylbenzoate core is a recurring motif in a variety of bioactive molecules and serves as a foundational scaffold for the development of new pharmaceutical agents. The strategic placement of the amino, methyl, and carboxylic ester groups allows for diverse functionalization, leading to compounds with a range of biological activities.

For instance, related aminobenzoate structures are integral to the biosynthesis of ansamycin (B12435341) antibiotics like rifamycin (B1679328) and geldanamycin, as well as other potent agents such as antimycin and platensimycin. rsc.org The amino and carboxyl groups can be readily modified to introduce new functionalities, while the methyl group can influence the molecule's conformation and binding affinity to biological targets.

A related compound, methyl 3-amino-2-methylbenzoate, is noted for its potential as a precursor to compounds with antitumor and antibacterial properties. biosynth.com This suggests that the isomeric scaffold of this compound could also be a valuable starting material for the synthesis of novel therapeutic agents.

Utilization in Multi-component Reactions and Combinatorial Synthesis

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. The functional groups present in this compound make it a potentially valuable component in such reactions.

While specific examples of MCRs involving this compound are not extensively documented, the reactivity of the amino group and the aromatic ring suggests its suitability for a variety of MCRs. For example, the amino group can participate in reactions such as the Ugi or Passerini reactions. Furthermore, related structures are used in the synthesis of 2-amino-3-cyano-4H-chromenes through a multi-component tandem oxidation process. nih.gov In one reported MCR, tert-butyl nitrite (B80452) is used as a nitrogen source in a three-component reaction to form fused quinolines. researchgate.net

The potential for this compound to be used in combinatorial synthesis to generate libraries of related compounds for drug discovery is significant. The ability to systematically vary the substituents on the aromatic ring or modify the amino and ester groups would allow for the creation of a diverse set of molecules for biological screening.

Role in Directed C-H Bond Functionalization (Based on related structures)

Directed C-H bond functionalization is a powerful strategy in organic synthesis that allows for the selective reaction of a specific C-H bond in a molecule. nih.gov This is often achieved by using a directing group that coordinates to a metal catalyst and positions it in close proximity to the target C-H bond. researchgate.netrsc.org The amino and ester groups in this compound can potentially act as directing groups in such transformations.

While direct examples of C-H functionalization on this compound are not prevalent in the literature, studies on related aniline (B41778) and benzoic acid derivatives provide strong evidence for its potential in this area. researchgate.netnih.gov For instance, the amino group in anilines can direct ortho-C-H functionalization, although it often requires protection to avoid N-H functionalization. nih.govacs.org However, recent advances have shown that unprotected anilines can undergo direct ortho-arylation. nih.govacs.org

The carboxylic acid group, a related functionality to the ester in the title compound, is a well-established directing group for C-H olefination and hydroxylation. nih.gov It is plausible that the tert-butyl ester group could perform a similar role, directing the functionalization of the C-H bonds at the C6 position of the aromatic ring. The development of such reactions would provide a highly efficient route for the synthesis of more complex derivatives of this compound.

Investigations in Medicinal Chemistry Research Excluding Clinical Studies and Safety Profiles

Design and Synthesis of Derivatives for Biological Evaluation

The core structure of tert-butyl 2-amino-3-methylbenzoate has been extensively modified by medicinal chemists to explore its potential for biological activity. A common strategy involves the synthesis of 2-aminothiazole (B372263) derivatives from N-protected α-amino acids. This process typically involves the conversion of N-protected amino acids into diazomethylketones, which are then treated with aqueous hydrobromic acid to yield bromomethyl ketones. These intermediates subsequently react with thiourea (B124793) in acetone (B3395972) to form the desired 2-amino-thiazoles. Another approach involves the synthesis of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives. nih.gov This can be achieved through a one-pot reaction of a cyclic ketone, a cyano-activated ester or nitrile, elemental sulfur, and an amine base. nih.gov

Furthermore, researchers have synthesized novel quinolinium derivatives, which have demonstrated significant antibacterial activities. nih.gov The synthesis of these compounds often involves multi-step reaction sequences. Similarly, the creation of 3-amino-1,2,4-triazole derivatives has been explored for their potential anticancer properties. nih.gov The synthesis of these compounds has been revisited and optimized to improve yields and explore structure-activity relationships. nih.gov In the pursuit of improved drug-like properties, amino acid prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles have been developed to overcome challenges associated with lipophilicity. nih.gov These water-soluble prodrugs are designed to revert to the active parent amine in vivo. nih.gov

In Vitro Biological Activity Assessments of Related Compounds

Antimicrobial and Antibacterial Activity Studies

Derivatives of the core structure have been evaluated for their ability to combat various bacterial strains. For instance, novel phenylthiazoles incorporating a tert-butyl moiety have shown promising activity against multidrug-resistant pathogens. nih.gov Specifically, two compounds with a 1,2-diaminocyclohexane side chain exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against a highly infectious strain of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of these compounds also demonstrated potent activity against Clostridium difficile with an MIC of 4 μg/mL. nih.gov

In another study, newly synthesized quinolinium derivatives displayed strong antibacterial activity against several bacterial strains, including MRSA, vancomycin-resistant Enterococcus (VRE), and NDM-1 Escherichia coli. nih.gov A derivative with a 4-fluorophenyl group was particularly effective, with MIC values lower than those of methicillin (B1676495) and vancomycin (B549263) against the resistant strains. nih.gov The mechanism of action for these quinolinium derivatives is believed to involve the disruption of FtsZ, a key protein in bacterial cell division. nih.gov

Furthermore, 2-aminothiazole analogues of N-protected amino acids have been tested for their antibacterial properties. Using the Kirby-Bauer well diffusion method, several compounds, including Boc-Arg-thiazole, Cbz-Asp-thiazole, Cbz-Trp-thiazole, Fmoc-Phe-thiazole, and Fmoc-Trp-thiazole, showed promising activity, with Fmoc-Phe-thiazole being particularly susceptible to Staphylococcus aureus.

| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

| Phenylthiazoles | MRSA USA300 | 4 μg/mL | nih.gov |

| Phenylthiazoles | Clostridium difficile | 4 μg/mL | nih.gov |

| Quinolinium derivative (A2) | MRSA, VRE, NDM-1 E. coli | Lower than methicillin and vancomycin | nih.gov |

| Fmoc-Phe-thiazole | Staphylococcus aureus | Susceptible |

Antifungal Activity Studies

The antifungal potential of derivatives has also been investigated. Some of the newly synthesized phenylthiazole compounds with a pyrimidine (B1678525) linker showed antifungal activity against a wild fluconazole-resistant Candida albicans strain, with MIC values ranging from 4 to 16 μg/mL. nih.gov Additionally, certain N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety exhibited significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

| Derivative Class | Fungal Strain | Activity (MIC) | Reference |

| Phenylthiazoles | Candida albicans (fluconazole-resistant) | 4–16 μg/mL | nih.gov |

| N-substituted-β-amino acid derivatives | Candida tenuis | Significant activity | mdpi.com |

| N-substituted-β-amino acid derivatives | Aspergillus niger | Significant activity | mdpi.com |

Antiproliferative and Anticancer Activity in Cell Lines

A significant area of research has been the evaluation of these compounds for their effects on cancer cells. Novel 2-(4-aminophenyl)benzothiazoles have demonstrated highly selective and potent antitumor properties both in vitro and in vivo. nih.gov For example, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole significantly retarded the growth of breast (MCF-7) and ovarian (IGROV-1) xenograft tumors. nih.gov Plasma concentrations of the active compound regenerated from the prodrug were sufficient to induce cell death in ZR-75-1 and T47D human mammary carcinoma cell lines for over 6 hours. nih.gov

Derivatives of 3-amino-1,2,4-triazole have also been synthesized and evaluated for their anticancer activity against a panel of cancer cell lines. nih.gov The results highlighted the importance of the 3-amino-1,2,4-triazole core and the beneficial effect of a 3-bromophenylamino moiety at the 3-position of the triazole for activity against several cell lines. nih.gov

Furthermore, new 1,2,3-triazole-amino acid conjugates containing a diaryl ether moiety have shown significant antiproliferative activity (>30%) against breast (MCF7) and liver (HepG2) cancer cell lines at concentrations below 10 µM. mdpi.com One compound was more selective towards HepG2 cells. mdpi.com

| Derivative Class | Cell Line(s) | Activity | Reference |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (from prodrug) | ZR-75-1, T47D | Cytocidal activity | nih.gov |

| 3-amino-1,2,4-triazole derivatives | Various cancer cell lines | Anticancer activity | nih.gov |

| 1,2,3-triazole-amino acid conjugates | MCF7, HepG2 | >30% antiproliferative activity at <10 µM | mdpi.com |

Antioxidant Activity Studies

The antioxidant properties of related compounds have been explored. Coumarin-triazole hybrids were investigated for their antioxidant activity, with two compounds showing in vitro antioxidant effects. nih.gov The evaluation of reactive oxygen species (ROS) production was conducted using DCFH-DA, where tert-butyl hydrogen peroxide (TBHP) was used as a positive control. nih.govresearchgate.net

Enzyme Inhibition Studies (e.g., Histone Deacetylase, Telomerase Reverse Transcriptase)

The inhibition of specific enzymes is a key mechanism of action for many therapeutic agents. Derivatives of the core structure have been investigated for their ability to inhibit histone deacetylases (HDACs) and telomerase reverse transcriptase (TERT).

Histone Deacetylase (HDAC) Inhibition:

HDACs are a class of enzymes that play a crucial role in gene expression and are implicated in various cancers. nih.gov A series of peptoid-based aminoanilides have been developed as selective HDAC1-3 inhibitors. nih.gov Modifications to the core structure, such as the introduction of a tert-butyl group, have been shown to be favorable for HDAC1/2 inhibition. nih.gov For example, compounds with a tert-butyl group displayed improved solubility and potent HDAC1 IC50 values ranging from 26.2 nM to 41.8 nM. nih.gov

Telomerase Reverse Transcriptase (TERT) Inhibition:

TERT is the catalytic subunit of telomerase, an enzyme responsible for maintaining telomere length and implicated in cancer cell immortality. nih.gov Research has shown that TERT can be a target for anticancer therapies. nih.gov While direct inhibition studies on this compound derivatives were not found, the broader context of TERT inhibition highlights its relevance as a therapeutic strategy. nih.govnih.gov TERT inhibition can lead to telomere shortening and trigger apoptosis or senescence in cancer cells. nih.gov

| Target Enzyme | Derivative Class | Activity | Reference |

| Histone Deacetylase 1 (HDAC1) | Peptoid-based aminoanilides | IC50: 26.2 nM - 41.8 nM | nih.gov |

Structure-Activity Relationship (SAR) Investigations of Analogues

Structure-activity relationship (SAR) studies on analogues of this compound have provided valuable insights into the structural requirements for biological activity, particularly in the context of enzyme inhibition. Research into related compounds has highlighted the significance of the ester group, the substitution pattern on the aromatic ring, and the nature of the amino acid moiety in modulating potency and selectivity.

In studies of amino acid-based inhibitors of human phospholipase A2 enzymes, the nature of the ester group has been shown to be a critical determinant of inhibitory activity. nih.gov It has been observed that tert-butyl esters can be more effective inhibitors than their corresponding methyl and ethyl ester counterparts. nih.gov This suggests that the bulky tert-butyl group may contribute favorably to the binding affinity of the molecule within the active site of the target enzyme, potentially through enhanced hydrophobic interactions. For instance, a tert-butyl ester variant of a γ-aminobutyric acid-based 2-oxoamide demonstrated inhibitory action against both GIVA cPLA2 and GVIA iPLA2. nih.gov

Furthermore, the substitution on the amino acid component plays a crucial role. SAR studies have explored a variety of amino acid substitutions, including glycine, β-alanine, and γ-aminobutyric acid, to understand their impact on inhibitory potential. nih.gov The coupling of these amino acid esters with fatty acids, followed by oxidation, has yielded a library of 2-oxoamides for biological evaluation. nih.gov The findings indicate that even subtle changes in the length and branching of the amino acid side chain can significantly affect inhibitory potency and selectivity. nih.gov For example, derivatives based on aromatic amino acids have shown selective inhibition of GIVA cPLA2 without affecting GVIA iPLA2 activity. nih.gov

In a different series of compounds, the influence of substituents on a 2-phenoxybenzamide (B1622244) scaffold was investigated for antiplasmodial activity. While not direct analogues, these studies provide relevant SAR insights for substituted aminobenzoate structures. The position of the amino group on the benzoic acid ring was found to be critical, with 3-amino and 4-amino analogues showing significantly less activity compared to 2-amino derivatives. mdpi.com Additionally, bulky, non-polar substituents on a terminal nitrogen, such as a tert-butyloxycarbonyl (Boc) group, were found to be beneficial for high antiplasmodial activity, reinforcing the importance of the tert-butyl group for biological interactions. mdpi.com

Table 1: SAR Insights from Analogous Structures

| Structural Feature | Observation | Implication for Analogues |

|---|---|---|

| Ester Group | Tert-butyl esters showed better inhibition of phospholipase A2 than methyl or ethyl esters. nih.gov | The tert-butyl group likely enhances binding through hydrophobic interactions. |

| Amino Acid Moiety | Variations in the amino acid backbone (e.g., γ-leucine, γ-norleucine) influence potency and selectivity against different enzyme subtypes. nih.gov | The specific amino acid structure is key to directing inhibitor selectivity. |

| Aromatic Substitution | 2-substituted anilino derivatives were essential for activity in antiplasmodial compounds. mdpi.com | The relative positions of the amino and carboxylate groups on the benzoate (B1203000) ring are critical for biological function. |

| Terminal Substituents | Bulky, non-polar groups like tert-butyloxycarbonyl on a terminal nitrogen increased antiplasmodial activity. mdpi.com | The steric and electronic properties of substituents on the amino group can significantly modulate activity. |

Molecular Docking and Computational Drug Design Studies (Based on related structures)

Molecular docking and computational studies on structures related to this compound have been instrumental in elucidating the potential binding modes and intermolecular interactions that govern their biological activity. researchgate.net Although specific docking studies for this compound are not widely published, research on analogous aminobenzoic acid derivatives provides a framework for understanding its likely behavior at a molecular level.

Computational modeling, such as molecular docking, predicts the preferred orientation of a ligand when bound to a target protein, giving insights into the binding affinity and the three-dimensional structure of the complex. researchgate.net For a series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives, docking studies were used to predict their interaction with histone deacetylase 8 (HDAC8). The results indicated that specific derivatives achieved favorable glide energy and E model scores, suggesting stable binding within the active site. researchgate.net

In the crystal structure analysis of methyl 4-amino-3-methylbenzoate, a related compound, intramolecular C—H···O hydrogen bonds were observed, leading to a nearly coplanar conformation between the five-membered ring formed by this interaction and the benzene (B151609) ring. researchgate.net Furthermore, intermolecular N—H···O hydrogen bonds link the molecules into chains, which contributes to the stability of the crystal structure. researchgate.net This tendency to form hydrogen bonds is a key feature that would be explored in docking simulations with a biological target.

These findings suggest that a molecule like this compound would likely engage in a combination of hydrogen bonding (via the amino group and the carbonyl of the ester) and hydrophobic/aromatic interactions (via the benzene ring and methyl/tert-butyl groups) within a protein's binding pocket. Computational models would likely explore how the ortho-amino and meta-methyl substitutions influence the orientation of the molecule and its ability to form these key interactions with target residues.

Table 2: Predicted Molecular Interactions Based on Related Structures

| Interaction Type | Contributing Functional Group(s) | Significance in Binding |

|---|---|---|

| Hydrogen Bonding | Amino group (N-H), Ester carbonyl (C=O) | Key for anchoring the ligand within the active site and ensuring specificity. researchgate.net |

| Hydrophobic Interactions | tert-Butyl group, Methyl group | Contribute to binding affinity by interacting with non-polar pockets in the target protein. |

| Aromatic Interactions (π-π stacking, C-H⋯π) | Benzene ring | Can provide additional stabilization of the ligand-protein complex. nih.govresearchgate.net |

Applications as PROTAC Linkers and Biochemical Reagents

The chemical scaffold of this compound, combining an amino-protected benzoic acid ester, makes it and its analogues valuable as intermediates and building blocks in various chemical biology applications, notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and as general biochemical reagents.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.comglpbio.com These molecules consist of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them. medchemexpress.comglpbio.com Amino acid derivatives and esters, including those with tert-butyl protecting groups, are frequently employed in the construction of these linkers. medchemexpress.comglpbio.commedchemexpress.com For example, compounds like tert-butyl 11-aminoundecanoate serve as PROTAC linkers, illustrating the utility of the tert-butyl ester and amino functionalities in this technology. medchemexpress.comglpbio.com The tert-butyl group can provide steric bulk and lipophilicity, which can be important for the linker's properties, while the amino group offers a reactive handle for conjugation to either the target-binding ligand or the E3 ligase ligand.

Recent advancements have even explored linker-free PROTACs, where single amino acids themselves can bridge the two ends of the chimera, highlighting the central role of amino acid-based structures in this field. nih.gov A linker-free PROTAC, Pro-BA, was shown to be highly effective and even superior to its linker-bearing counterparts in some cases. nih.gov

Beyond PROTACs, 2-amino-3-methylbenzoic acid itself is classified as a biochemical reagent. medchemexpress.com This classification indicates its utility as a starting material or intermediate in the synthesis of more complex, biologically active molecules for life science research. medchemexpress.com The Boc-protected form, 2-((tert-butoxycarbonyl)(methyl)amino)benzoic acid, is noted for its enhanced stability and solubility, making it a valuable intermediate in peptide synthesis and drug development. The Boc group serves as a protecting group for the amine, allowing for selective chemical transformations at other parts of the molecule.

Table 3: Applications in Medicinal Chemistry

| Application | Role of the Chemical Moiety | Example Compound(s) |

|---|---|---|

| PROTAC Linker Synthesis | The amino and carboxylate groups serve as points for covalent attachment, while the tert-butyl group can influence solubility and conformation. medchemexpress.comglpbio.com | tert-Butyl 11-aminoundecanoate medchemexpress.comglpbio.com, Methylamino-PEG3-t-butyl ester medchemexpress.com |

| Biochemical Reagent/Building Block | Used as a starting material for the synthesis of biologically active compounds and complex molecules. medchemexpress.com | 2-Amino-3-methylbenzoic acid medchemexpress.com, 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid |

Catalytic Applications and Mechanistic Insights

Role in Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and functionalization reactions. Aminobenzoic acids and their derivatives are known to participate in such transformations. For example, tert-butylamine (B42293) has been identified as a bifunctional additive in nickel-catalyzed photoredox cross-coupling reactions. However, there is no literature that specifically implicates tert-butyl 2-amino-3-methylbenzoate as a ligand, substrate, or catalyst in transition metal-catalyzed transformations.

Involvement in Tishchenko Reactions and Related Aldehyde Transformations

The Tishchenko reaction is a disproportionation reaction of two aldehydes to form an ester, typically catalyzed by alkoxides. organic-chemistry.org While the reaction mechanism and various catalytic systems have been extensively studied, there is no mention of this compound or similar aminobenzoate esters acting as catalysts or being involved in the reaction mechanism. organic-chemistry.org The classic catalysts for this reaction are aluminum alkoxides, though other metal complexes have also been explored. organic-chemistry.org

Potential and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

Current methods for synthesizing tert-Butyl 2-amino-3-methylbenzoate and related compounds often involve multiple steps with reagents that can be hazardous. guidechem.com Future research is likely to focus on developing greener and more efficient synthetic pathways. This could involve the use of flow microreactors, which have been shown to be effective for the direct and sustainable synthesis of tertiary butyl esters. rsc.org Additionally, exploring alternative catalysts and reaction conditions, such as the use of palladium catalysts or enzymatic processes, could lead to higher yields and reduced environmental impact. google.comgoogle.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, would also significantly improve efficiency and reduce waste. researchgate.net

Exploration of Undiscovered Biological Activities

Anthranilate derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. nih.govnih.gov While some biological activities of related compounds have been explored, the specific bioactivities of this compound remain largely uninvestigated. nih.gov Future research should focus on screening this compound for a variety of biological targets. Given that other anthranilate derivatives have shown effects on the central nervous system, exploring its potential as a neuroprotective agent or for treating neurological disorders could be a fruitful area of investigation. nih.gov Furthermore, its potential as an antimicrobial or antifungal agent warrants exploration, as other anthranilate sulfonamides have demonstrated such properties. nih.gov

Integration with Advanced High-Throughput Screening Methodologies

To efficiently explore the potential biological activities of this compound, its integration with advanced high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid screening of large compound libraries against various biological targets. nih.govyoutube.com By employing HTS, researchers can quickly identify potential "hits" for further investigation. nih.gov Modern HTS platforms can screen millions of compounds in a short period, and the development of miniaturized assays further enhances this capability. nih.govbiorxiv.org Mass spectrometry-based HTS methods can also provide rapid and sensitive analysis, accelerating the discovery process. nih.gov

Applications in Advanced Material Science

The structural features of this compound suggest its potential use in the development of advanced materials. Anthranilic acid and its derivatives have been investigated for their applications in photoluminescent materials and as corrosion inhibitors. nih.gov The presence of the amino and ester functional groups allows for potential polymerization or incorporation into polymer backbones, leading to new materials with unique properties. Altermagnets, a class of magnetic materials, have been investigated using high-throughput screening of related compounds, suggesting a potential avenue for exploration. aps.org The tert-butyl group can also influence the physical properties of materials, such as solubility and thermal stability.

Utilization as an Analytical Standard in Chromatographic Techniques

Due to its stable chemical nature, this compound could serve as a valuable analytical standard in various chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). nist.govsigmaaldrich.com Analytical standards are crucial for the accurate quantification of compounds in complex mixtures. sigmaaldrich.comaccustandard.com The availability of a high-purity standard of this compound would be beneficial for quality control in industries where related compounds are used, such as in the synthesis of pharmaceuticals or other fine chemicals. carlroth.comcarlroth.com Chromatographic-mass-spectrometric methods can be used for the precise identification and quantification of such compounds in various matrices, including biological samples. fcrisk.ru

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for tert-butyl 2-amino-3-methylbenzoate to prevent degradation during experimental workflows?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at temperatures below -20°C to minimize hydrolysis or oxidation. Ensure the storage area is dry, well-ventilated, and free from ignition sources. Catalogs recommend using explosion-proof equipment during handling due to the reactivity of tert-butyl derivatives .

Q. How does the tert-butyl group influence the physicochemical properties of 2-amino-3-methylbenzoate derivatives compared to other alkyl substituents?

- Methodological Answer : The bulky tert-butyl group enhances steric protection of the ester and amine functionalities, reducing unintended side reactions (e.g., nucleophilic attacks). It also increases hydrophobicity, which can be leveraged in solvent selection for extraction or chromatography. Comparative studies with isobutyl or methyl groups suggest significant differences in melting points and solubility profiles .

Q. What synthetic strategies are commonly employed to introduce the tert-butyl ester group into aromatic amine derivatives?

- Methodological Answer : Use Boc (tert-butoxycarbonyl) protection under Schotten-Baumann conditions: react the amine with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/dichloromethane) with a base (e.g., NaHCO₃). Monitor reaction progress via TLC (Rf shift) and purify via flash chromatography using ethyl acetate/hexane gradients .

Q. What literature search strategies are effective for identifying prior studies on tert-butyl-protected benzoate derivatives?

- Methodological Answer : Use databases like PubMed and TOXNET with Boolean terms:

("tert-butyl" AND "2-amino-3-methylbenzoate") OR ("Boc-protected benzoates")- Filter by CAS RN cross-referencing (e.g., 81477-94-3 for related intermediates). Include patents for synthetic protocols (e.g., EP applications detailing multi-step routes) .

Advanced Research Questions

Q. How can dynamic NMR spectroscopy and computational modeling (e.g., DFT) be utilized to investigate the conformational dynamics of the tert-butyl group in constrained cyclic systems?

- Methodological Answer : Perform variable-temperature NMR (e.g., ¹H NMR at 183–298 K) to observe axial-equatorial isomerization of the tert-butyl group. Pair with DFT calculations (B3LYP/6-31G* level) including explicit solvent molecules (e.g., DCM or THF) to model solution-phase behavior. This approach resolves discrepancies between gas-phase predictions and experimental data .

Q. What experimental considerations are critical when designing multi-step syntheses involving tert-butyl carbamate protecting groups for aromatic amines?